Isoquinolin-6-ol hydrobromide
Description
Structural Significance of Isoquinoline (B145761) Frameworks in Organic Chemistry
The isoquinoline framework is a privileged scaffold in organic synthesis and medicinal chemistry due to its structural diversity and therapeutic importance. rsc.orgontosight.ai The arrangement of the benzene (B151609) and pyridine (B92270) rings allows for a wide range of functionalization, leading to a vast number of derivatives with distinct chemical and biological properties. amerigoscientific.comresearchgate.net The nitrogen atom in the isoquinoline ring imparts basic properties, allowing for the formation of salts. wikipedia.org
The reactivity of the isoquinoline ring is influenced by the electron-withdrawing nature of the imine nitrogen, which affects the chemical shifts of nearby protons and carbons in NMR spectroscopy. thieme-connect.de Substituents on the isoquinoline framework can modulate its electronic properties, influencing its reactivity in various chemical transformations. amerigoscientific.com For instance, electron-donating groups can enhance the nucleophilicity of the molecule, while electron-withdrawing groups can decrease it. amerigoscientific.com This tunability makes isoquinolines versatile building blocks for the synthesis of complex molecules and materials. amerigoscientific.comnih.gov
The Role of Hydroxylated Isoquinolines, Specifically Isoquinolin-6-ol (B1493623), in Chemical Synthesis and Derivatization
Hydroxylated isoquinolines, a subclass of isoquinoline derivatives, are of particular interest in chemical synthesis. The hydroxyl group can act as a directing group and a reactive site for further chemical modifications, such as etherification, esterification, and nucleophilic aromatic substitution. The position of the hydroxyl group on the isoquinoline scaffold significantly influences the compound's reactivity and biological activity.
Isoquinolin-6-ol, in particular, serves as a valuable precursor in the synthesis of various derivatives. It is utilized in proteomics research for preparing isoquinoline derivatives that act as protease inhibitors. chemicalbook.com It has also been used as a reagent in the development of novel Wnt signaling pathway inhibitors. chemicalbook.com The synthesis of substituted 1,2,3,4-tetrahydroisoquinolin-6-ols has been explored for their potential as estrogen receptor modulators. arkat-usa.org The synthetic utility of isoquinolin-6-ol is further highlighted by its use in the preparation of compounds with potential anticancer and neuroprotective effects.
Scope and Research Trajectory of Isoquinolin-6-ol Hydrobromide
This compound is the hydrobromide salt of isoquinolin-6-ol. The formation of the hydrobromide salt enhances the compound's stability and solubility in certain solvents, which can be advantageous for its handling and application in chemical reactions.
Current research on isoquinolin-6-ol and its derivatives is focused on exploring their therapeutic potential. Studies have investigated the cytotoxic effects of isoquinolin-6-ol derivatives against various cancer cell lines. Furthermore, isoquinoline alkaloids, including those derived from isoquinolin-6-ol, have shown promise as neuroprotective agents by inhibiting neuroinflammation and oxidative stress.
The future research trajectory for this compound likely involves its use as a starting material for the synthesis of novel and more potent biologically active molecules. The development of efficient and sustainable synthetic methods for the derivatization of isoquinolin-6-ol will continue to be a key area of investigation. rsc.orgresearchgate.net Additionally, further exploration of its potential applications in material science, such as in the creation of conductive polymers and metal-organic frameworks, is an emerging area of interest. amerigoscientific.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
isoquinolin-6-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.BrH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-6,11H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTSTMVXDPYLQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Isoquinolin 6 Ol Hydrobromide and Its Functionalized Congeners
Established Synthetic Routes to Isoquinolin-6-ol (B1493623)
Traditional synthetic strategies for isoquinolin-6-ol often involve multi-step sequences, typically culminating in the demethylation of a methoxy (B1213986) precursor or the aromatization of a saturated heterocyclic intermediate. The construction of the core isoquinoline (B145761) ring system itself relies on several classical named reactions.
Demethylation Protocols for 6-Methoxyisoquinoline (B27300) Precursors
A common and straightforward method for the synthesis of isoquinolin-6-ol involves the deprotection of a 6-methoxyisoquinoline precursor. The methoxy group serves as a robust protecting group for the phenol (B47542) throughout a synthetic sequence, with the final demethylation step yielding the target hydroxyl group. semanticscholar.org
One widely used protocol employs pyridine (B92270) hydrochloride at elevated temperatures. Heating a mixture of 6-methoxyisoquinoline with a large excess of pyridine hydrochloride in a sealed tube at 160°C effectively cleaves the methyl ether to afford isoquinolin-6-ol. researchgate.net Another effective reagent for this transformation is 48% aqueous hydrobromic acid, often in combination with glacial acetic acid, which can achieve selective demethylation. researchgate.net These methods are particularly valuable as the final step in a multi-step synthesis where the phenolic hydroxyl might interfere with earlier reactions. semanticscholar.org
Table 1: Common Demethylation Reagents for 6-Methoxyisoquinoline
| Reagent(s) | Conditions | Typical Yield | Reference(s) |
|---|---|---|---|
| Pyridine Hydrochloride | Sealed tube, 160°C, overnight | ~27% |
Oxidative Aromatization of Tetrahydroisoquinoline Intermediates
The conversion of a 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core to the corresponding aromatic isoquinoline is a key strategy for synthesis. This oxidative rearomatization can be accomplished using a variety of reagents and conditions. nih.gov
An efficient and improved procedure for the synthesis of isoquinolinols from tetrahydroisoquinolinols involves oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of atmospheric oxygen. rsc.org This method offers advantages over some metal-based oxidation techniques. Another facile method for producing functionalized isoquinolines from their THIQ precursors utilizes pyridine-N-oxide as an inexpensive oxidant at high temperatures. nih.govresearchgate.net This transformation is noted for its functional group tolerance and for generating only volatile side products. nih.gov Additionally, electrochemical oxidation provides a controlled method for the conversion of THIQs to dihydroisoquinolines (DHIQs) and subsequently to isoquinolines, offering high selectivity and efficiency. researcher.life
Table 2: Selected Methods for Oxidative Aromatization of Tetrahydroisoquinolines
| Oxidant System | Key Features | Reference(s) |
|---|---|---|
| DDQ / O₂ | Improved, metal-free procedure | rsc.org |
| Pyridine-N-oxide | Inexpensive, generates volatile byproducts | nih.govresearchgate.net |
Classical and Modified Approaches for the Construction of the Isoquinoline Nucleus
The fundamental isoquinoline skeleton can be constructed through several classical synthetic reactions, which can be adapted to produce precursors for isoquinolin-6-ol. These methods typically build the heterocyclic ring from acyclic precursors.
The Pictet-Spengler reaction is a prominent example, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. To synthesize precursors for isoquinolin-6-ol, 3-(2-aminoethyl)phenol hydrobromide can be reacted with glyoxylic acid monohydrate to yield the corresponding 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which can then be further processed. rsc.org This tetrahydroisoquinoline intermediate is then subjected to oxidative aromatization as described previously.
Other general strategies include condensation and cyclization routes, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, which are foundational in isoquinoline synthesis. These methods involve the cyclization of N-acyl-β-phenethylamines or the acid-catalyzed cyclization of a Schiff base derived from a benzaldehyde (B42025) and an aminoacetal, respectively. Modifications of these routes allow for the introduction of substituents, such as a hydroxyl or methoxy group, at the desired position on the benzene (B151609) ring portion of the molecule.
Advanced Catalytic Approaches in Isoquinolin-6-ol Hydrobromide Synthesis
Modern synthetic chemistry has introduced powerful catalytic methods that offer high efficiency, selectivity, and functional group tolerance for the synthesis of complex heterocyclic systems like isoquinolines.
Transition Metal-Catalyzed Coupling and Annulation Reactions
Transition metal catalysis has become an indispensable tool for constructing the isoquinoline scaffold. sioc-journal.cn These reactions often proceed via C-H activation, coupling, and annulation pathways, enabling the synthesis of highly substituted isoquinolines from simple starting materials.
Rhodium(III)-catalyzed C-H activation and annulation reactions are particularly effective. For instance, benzimidates can react with α-diazo-β-keto compounds in a redox-neutral manner to produce isoquinolinone derivatives, which can be further functionalized. rsc.org Similarly, the annulation of 2-iodobenzaldimines with alkynes, catalyzed by nickel, provides an efficient route to isoquinolines. nsf.gov Palladium-catalyzed reactions, such as the coupling of 1-iodoisoquinoline (B10073) with a benzylzinc reagent (Negishi coupling), are used to functionalize the isoquinoline core. rsc.org These advanced methods provide access to a wide range of isoquinoline derivatives that would be difficult to obtain through classical routes. nsf.govresearchgate.net
Table 3: Examples of Transition Metal-Catalyzed Isoquinoline Synthesis
| Metal Catalyst | Reaction Type | Starting Materials | Reference(s) |
|---|---|---|---|
| Rh(III) | C-H Activation / Annulation | Primary benzamides and α-diazo-β-keto compounds | rsc.org |
| Ni(0) | Annulation | 2-Iodobenzaldimines and alkynes | nsf.gov |
| Pd(0) | Cross-Coupling | 1-Iodoisoquinoline and organozinc reagents | rsc.org |
Enantioselective and Diastereoselective Synthesis of Chiral Isoquinolin-6-ol Derivatives
The development of stereoselective methods is crucial for producing chiral isoquinoline derivatives, which are often required for pharmaceutical applications. These methods aim to control the formation of stereocenters with high enantiomeric or diastereomeric excess.
A notable example is the iridium-catalyzed time-dependent enantiodivergent allylic substitution of 6-hydroxyisoquinoline. researchgate.net In this reaction, by simply adjusting the reaction time, either enantiomer of the N-allylated product can be obtained in high enantiomeric excess using the same chiral iridium/phosphoramidite ligand catalytic system. This strategy relies on the kinetic resolution of the racemic allylic carbonate starting material. researchgate.net
Another powerful approach involves the use of chiral Brønsted acids as catalysts. Chiral phosphoric acids (CPAs) have been shown to catalyze the enantioselective phosphonation of isoquinolines. bohrium.com The reaction of an isoquinoline with a phosphonate (B1237965) in the presence of a CPA catalyst generates C1-phosphonated 1,2-dihydroisoquinoline (B1215523) derivatives with good to excellent yields and moderate to good enantioselectivities. bohrium.com The development of such enantioselective catalytic systems is a key focus in the synthesis of optically active isoquinoline alkaloids and their analogues. clockss.org
Table 4: Enantioselective Syntheses of Isoquinoline Derivatives
| Catalytic System | Reaction Type | Substrate(s) | Key Outcome | Reference(s) |
|---|---|---|---|---|
| [Ir(cod)Cl]₂ / Chiral Phosphoramidite Ligand | Allylic Amination | 6-Hydroxyisoquinoline, Racemic Allylic Carbonate | Time-dependent enantiodivergent synthesis | researchgate.net |
Process Optimization and Scalability Considerations for this compound Production
Transitioning from laboratory-scale synthesis to large-scale industrial production necessitates careful optimization of reaction parameters and consideration of scalability challenges.
The efficiency of synthetic routes is heavily dependent on the choice of catalyst, solvent, and temperature. For catalytic processes like cross-coupling and annulation, optimizing catalyst loading is crucial to balance reaction rate and cost. acs.org The development of solid-supported catalysts can also facilitate easier separation and recycling, enhancing process efficiency. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for related hydroxyquinoline derivatives, suggesting its potential applicability for scalable production.
For cyclization reactions, the choice of acid and solvent is critical. A preferred set of conditions for the cyclization step in the synthesis of related isoquinolinones involves using gaseous HCl in an alcohol like n-butanol at temperatures ranging from 60°C to 120°C. google.com
When scaling up production, the cost, availability, and safety of reagents are paramount. Some synthetic routes for related compounds involve highly energetic intermediates, such as N-oxides, which can be difficult to handle on a large scale. google.com Therefore, developing synthetic sequences that avoid such intermediates is a key consideration. google.com Alternative routes that may appear longer but utilize safer and more manageable reagents are often preferred for industrial applications.
Interactive Data Table of Optimization & Scalability Factors
| Consideration | Key Factors | Potential Solutions/Strategies | Reference |
|---|---|---|---|
| Catalyst Optimization | Loading, cost, reusability | Use of highly active catalysts (e.g., Rh, Pd), solid-supported catalysts | acs.org |
| Reaction Conditions | Temperature, solvent, time | Microwave-assisted synthesis, flow chemistry, optimization of solvent and acid choice | google.com |
| Reagent Selection | Cost, safety, availability | Avoiding hazardous reagents and energetic intermediates (e.g., N-oxides) | google.com |
| Process Efficiency | Number of steps, overall yield | Developing shorter, convergent synthetic routes; minimizing protection/deprotection steps | acs.orggoogle.com |
Chemical Transformations and Derivatization Strategies for Isoquinolin 6 Ol Hydrobromide
Regioselective Functionalization of the Isoquinoline (B145761) Core
The reactivity of the isoquinoline nucleus is characterized by a duality: the electron-rich nature of the benzene (B151609) ring and the electron-deficient character of the pyridine (B92270) ring. This electronic disparity, further influenced by the hydroxyl group at the 6-position, dictates the regioselectivity of functionalization reactions.
Electrophilic Aromatic Substitution Reactions on the Benzene Moiety
Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system predominantly occurs on the benzene moiety, as the pyridine ring is deactivated by the electronegative nitrogen atom. researchgate.netarsdcollege.ac.in This deactivation is amplified in acidic media, where protonation of the nitrogen atom forms the isoquinolinium ion, further diminishing the electron density of the pyridine ring. researchgate.netshahucollegelatur.org.in In the case of isoquinoline itself, electrophilic attack generally favors the C5 and C8 positions due to the greater stability of the resulting Wheland intermediates, which preserve the aromatic sextet of the pyridine ring. arsdcollege.ac.inacs.org
The presence of the hydroxyl group at the C6 position, a potent activating and ortho-, para-directing group, is expected to direct incoming electrophiles primarily to the C5 and C7 positions. For instance, sulfonation of isoquinoline typically yields isoquinoline-5-sulfonic acid. thieme-connect.de While specific studies on the direct nitration or sulfonation of isoquinolin-6-ol (B1493623) are not extensively detailed in the reviewed literature, the principles of electrophilic substitution suggest that reactions at the C5 and C7 positions would be favored. For example, the sulfonation of 1,4-dimethylisoquinoline, followed by several steps including reaction with potassium hydroxide, acetylation, and oxidation, ultimately yields a 5-acetoxy derivative, indirectly pointing to substitution at the C5 position. nih.gov
Nucleophilic Additions and Substitutions at the Pyridine Ring
In contrast to electrophilic substitution, nucleophilic attack on the isoquinoline core preferentially targets the electron-deficient pyridine ring, with the C1 position being the most reactive site. arsdcollege.ac.inrsc.org This reactivity is a cornerstone for introducing a variety of substituents onto the heterocyclic portion of the molecule.
Classic examples of nucleophilic substitution at C1 include the Chichibabin reaction, where treatment with sodamide (NaNH₂) leads to the formation of 1-aminoisoquinoline. arsdcollege.ac.inrsc.org Similarly, organometallic reagents such as Grignard reagents and organolithium compounds readily add to the C1 position. rsc.orglibretexts.org While direct alkylation of isoquinolin-6-ol with Grignard reagents requires further investigation, the general reactivity pattern is well-established for the parent isoquinoline system.
Furthermore, nucleophilic aromatic substitution (SNAr) can be employed to displace leaving groups, such as halogens, from the pyridine ring. This strategy is particularly useful for introducing a range of nucleophiles. The reactivity of the C1 position can also be exploited in radical reactions, for instance, in the alkylation of the isoquinoline skeleton. researchgate.net
Synthesis of Isoquinolin-6-ol Hydrobromide Derivatives with Modified Structural Motifs
The derivatization of isoquinolin-6-ol extends beyond simple functionalization of the existing core to the introduction of diverse structural elements, including halogens and alkyl groups, and the construction of more complex fused heterocyclic systems.
Incorporation of Halogen, Alkyl, and Other Substituents
The introduction of halogen atoms onto the isoquinoline framework serves as a key step for further synthetic modifications, such as cross-coupling reactions. While electrophilic halogenation of isoquinoline typically occurs at C5 or C8, a one-pot method involving Boc₂O-mediated dearomatization followed by electrophilic halogenation has been developed for the selective C4-halogenation of isoquinolines. rsc.org This method has been successfully applied to produce 4-bromoisoquinolin-6-ol, demonstrating its utility in accessing C4-functionalized derivatives. rsc.org
The hydroxyl group at the 6-position can be converted to other functionalities. A notable example is the Bucherer reaction, which transforms isoquinolin-6-ol into isoquinolin-6-amine in high yield by heating with ammonium (B1175870) sulfite (B76179) in aqueous ammonia. thieme-connect.de The resulting amino group can then serve as a handle for further derivatization.
Alkylation of the isoquinoline core can be achieved through various methods. Radical C-H acylation of nitrogen heterocycles using aldehydes has been reported, offering a pathway to introduce acyl groups. researchgate.net While direct alkylation of the isoquinolin-6-ol benzene ring can be challenging, derivatization of the hydroxyl group to an ether, followed by ortho-lithiation, can facilitate the introduction of substituents at the C5 or C7 positions.
| Derivatization Reaction | Reagents and Conditions | Product | Reference |
| C4-Bromination | Boc₂O, NBS, then acid | 4-Bromoisoquinolin-6-ol | rsc.org |
| Bucherer Reaction | SO₂, NH₄OH, H₂O, 150°C | Isoquinolin-6-amine | thieme-connect.de |
| O-Alkylation | Alkyl halide, base | 6-Alkoxyisoquinoline | libretexts.org |
| C1-Amination | Sodamide (NaNH₂) | 1-Aminoisoquinolin-6-ol | arsdcollege.ac.inrsc.org |
This table provides examples of derivatization reactions for the isoquinolin-6-ol scaffold.
Formation of Fused Heterocyclic and Polycyclic Systems from Isoquinolin-6-ol
The isoquinolin-6-ol framework is a valuable precursor for the synthesis of more complex, fused heterocyclic systems, which are often found in biologically active molecules. These syntheses typically involve the reaction of functional groups on the isoquinoline ring to build new rings.
One common strategy involves the [3+2] cycloaddition of C,N-cyclic azomethine imines with unsaturated compounds to create five-membered dinitrogen-fused heterocycles. nih.gov For example, pyrazolo[5,1-a]isoquinolines can be synthesized via the ruthenium(II)-catalyzed annulation of pyrazole (B372694) derivatives with alkynes. nio.res.in Although these methods may not start directly from isoquinolin-6-ol, they can be adapted by using appropriately substituted isoquinoline precursors. For instance, a dihydroisoquinoline derivative can react with hydrazine (B178648) to form a pyrazolo[3,4-g]isoquinoline. nih.gov
Another approach involves the construction of oxazole (B20620) rings fused to the isoquinoline system. Oxazolo[5,4-c]isoquinolines have been synthesized from 4-diazoisoquinolin-3-ones and nitriles in a TfOH-promoted formal [3+2] cycloaddition. researchgate.net Similarly, oxazolo[4,5-c]quinoline (B15046130) derivatives have been prepared through various synthetic routes. tandfonline.com These methodologies highlight the potential to construct fused oxazole rings starting from suitably functionalized isoquinolin-6-ol derivatives.
Furthermore, the synthesis of furo[3,2-h]isoquinoline has been achieved through a series of reactions starting from an 8-hydroxyisoquinoline adduct, involving nucleophilic substitution, hydrolysis, and Lewis acid-catalyzed condensation. nih.gov This demonstrates that the hydroxyl group can be a key functionality in directing the formation of fused furan (B31954) rings.
| Fused System | Synthetic Strategy | Starting Material Type | Reference |
| Pyrazolo[5,1-a]isoquinolines | Ruthenium-catalyzed annulation | Pyrazole and alkyne | nio.res.in |
| Pyrazolo[3,4-g]isoquinolines | Cyclocondensation with hydrazine | Dihydroisoquinoline-thione | nih.gov |
| Oxazolo[5,4-c]isoquinolines | [3+2] Cycloaddition | 4-Diazoisoquinolin-3-one and nitrile | researchgate.net |
| Furo[3,2-h]isoquinoline | Multistep condensation/cyclization | 8-Hydroxyisoquinoline derivative | nih.gov |
This table summarizes strategies for synthesizing fused heterocyclic systems based on the isoquinoline core.
Mechanisms of Reactivity and Structure–Reactivity Relationships
The chemical behavior of isoquinolin-6-ol is governed by the interplay of the electronic effects of the fused aromatic system and the substituents. The general mechanism for electrophilic aromatic substitution involves the attack of the π-system of the benzene ring on an electrophile to form a resonance-stabilized carbocationic intermediate (arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. byjus.commasterorganicchemistry.com The stability of this intermediate dictates the regioselectivity, with attack at C5 and C8 being favored in unsubstituted isoquinoline. arsdcollege.ac.inacs.org The electron-donating hydroxyl group at C6 is expected to lower the activation energy for substitution at the ortho (C5, C7) and para (no para position available) positions, making these sites more reactive.
Nucleophilic substitutions on the pyridine ring proceed via attack of a nucleophile at the electron-deficient C1 position, often followed by the departure of a leaving group in SNAr reactions or by an oxidative step in the case of additions of organometallics or hydride donors. rsc.orgbyjus.com
Structure-activity relationship (SAR) studies on various isoquinoline derivatives provide valuable insights into how different substituents influence their biological properties. For example, studies on isoquinoline derivatives as antitumor agents or CRTH2 antagonists have shown that the nature and position of substituents on both the benzene and pyridine rings are critical for activity. shahucollegelatur.org.innih.gov In a study on isoquinoline derivatives for neuroendocrine prostate cancer, it was found that an ethoxy group at the 6-position resulted in excellent activity, whereas moving it to the 7-position led to a loss of activity. nih.gov Such studies, while focused on biological outcomes, indirectly inform on the structure-reactivity relationships that govern the interaction of these molecules with biological targets. The electronic and steric properties of substituents on the isoquinolin-6-ol core can be fine-tuned to modulate both chemical reactivity and biological function.
Applications of Isoquinolin 6 Ol Hydrobromide As a Versatile Synthetic Intermediate
Precursor in Medicinal Chemistry Research and Drug Lead Optimization
The isoquinoline (B145761) scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets, making it a frequent component of pharmacologically active compounds. numberanalytics.com Isoquinolin-6-ol (B1493623) hydrobromide provides a strategic entry point for creating novel therapeutic agents due to its modifiable structure.
Design and Synthesis of Bioactive Isoquinoline-Based Scaffolds
Isoquinolin-6-ol hydrobromide is a key starting material for generating libraries of diverse isoquinoline derivatives. The hydroxyl group at the 6-position is a chemical handle that allows for a variety of modifications, such as etherification or esterification, to produce new molecular architectures. These new compounds can then be screened for biological activity against a wide array of diseases.
Research has shown that derivatives of isoquinoline possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. ontosight.airesearchgate.net The synthesis of these derivatives often begins with a core structure like isoquinolin-6-ol. For example, by reacting the hydroxyl group, medicinal chemists can attach different functional groups to explore the structure-activity relationship (SAR), which is crucial for understanding how chemical structure relates to biological effect. This process is fundamental to the design of new drugs. researchgate.net
Utility in the Development of Targeted Therapeutic Agents
Targeted therapies are designed to interfere with specific molecules, often proteins, that are involved in disease progression. The development of such agents requires molecular building blocks that can be precisely tailored to interact with the intended target. This compound serves this purpose effectively.
For instance, isoquinoline derivatives have been developed as inhibitors for specific enzymes and receptors. ontosight.ai The synthesis of these targeted agents often involves using the isoquinolin-6-ol core and modifying it to fit the active site of a target protein. Some isoquinoline derivatives have been investigated for their ability to induce apoptosis (programmed cell death) in cancer cells or to inhibit enzymes like topoisomerases, which are vital for DNA replication. ontosight.ai The strategic placement of the hydroxyl group on the isoquinoline ring in the starting material is often critical for orienting the final molecule correctly within the biological target.
Contribution to the Total Synthesis of Natural Products
Many biologically active compounds found in nature, known as natural products, feature complex molecular structures. The total synthesis of these compounds in a laboratory setting is a significant challenge in organic chemistry and often relies on versatile starting materials like this compound.
Isoquinoline Alkaloids and Their Complex Architectures
Isoquinoline alkaloids are a large and diverse family of natural products, many of which have significant pharmacological properties. rsc.org This class includes well-known compounds such as morphine and papaverine. wikipedia.org The synthesis of these complex molecules often involves building or modifying an isoquinoline core.
Isoquinolin-6-ol provides a key structural motif present in many of these natural targets. Synthetic routes to complex alkaloids may use an intermediate with the 6-hydroxyisoquinoline structure. For example, the synthesis of certain morphinan-based compounds, which form the structural core of opioid analgesics, can involve intermediates derived from functionalized isoquinolines. mdpi.com The table below shows examples of isoquinoline alkaloids and their biological relevance, highlighting the importance of this structural class in nature.
| Alkaloid Class | Example | Biological Relevance |
| Benzylisoquinoline | Papaverine | Vasodilator wikipedia.org |
| Morphinan | Morphine | Analgesic |
| Protoberberine | Berberine | Antimicrobial, Anti-inflammatory |
| Phthalideisoquinoline | Noscapine | Antitussive |
This table illustrates the diversity of isoquinoline alkaloids, many of which feature oxygenation patterns accessible from precursors like isoquinolin-6-ol.
Biomimetic Syntheses and Structural Elucidation
Biomimetic synthesis is a strategy that aims to mimic the way natural products are formed in living organisms. These approaches can be highly efficient for constructing complex molecules. The Pictet-Spengler reaction, a cornerstone of isoquinoline synthesis, is a classic example of a biomimetic reaction. numberanalytics.com
This reaction condenses a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. When the starting phenylethylamine has a hydroxyl group at the meta-position relative to the ethylamine (B1201723) side chain, the resulting tetrahydroisoquinoline will have a hydroxyl group at the 6-position. This makes precursors that lead to the 6-hydroxyisoquinoline core, such as 2-(3-hydroxyphenyl)ethylamine, valuable in the biomimetic synthesis of various alkaloids. Such syntheses not only provide access to the natural products themselves but also help confirm their molecular structures.
Roles in Agrochemical Research and Related Chemical Industries
The applications of isoquinoline derivatives extend beyond medicine into the field of agriculture. numberanalytics.com The structural versatility that makes them useful in drug discovery also allows for their development as active ingredients in crop protection products. numberanalytics.comnumberanalytics.com
While specific, large-scale applications of this compound in agrochemicals are not as extensively documented as its role in pharmaceuticals, the broader class of isoquinoline and quinoline (B57606) derivatives is of significant interest. solubilityofthings.comlookchem.com These compounds have been investigated for use as fungicides, insecticides, and herbicides. numberanalytics.comwikipedia.org For example, a class of fungicides known as quinolin-6-yloxyacetamides, which are derived from the related quinolin-6-ol structure, have shown high activity against major plant pathogens by inhibiting tubulin polymerization. researchgate.net Furthermore, certain isoquinoline isoxazolines have been designed and discovered to be potent insecticides. researchgate.net
The role of this compound in this sector is primarily as a precursor or building block. solubilityofthings.com Its structure can be systematically modified to create novel compounds that are then screened for agrochemical activity, a process parallel to drug discovery. The development of isoquinoline-derived diene esters for potential use in agrochemicals highlights the ongoing research in this area. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques in Isoquinolin 6 Ol Hydrobromide Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of isoquinolin-6-ol (B1493623) hydrobromide. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are utilized to provide a complete picture of the molecule's connectivity and spatial arrangement.
In ¹H NMR spectroscopy, the chemical shifts, coupling constants, and integration of the proton signals allow for the assignment of each hydrogen atom in the molecule. For isoquinolin-6-ol hydrobromide, the aromatic protons on the isoquinoline (B145761) ring system typically appear in the downfield region of the spectrum, while protons on any aliphatic side chains would be found in the upfield region. The presence of the hydrobromide salt can influence the chemical shifts of nearby protons, particularly the acidic proton of the hydroxyl group and any N-H protons.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift being indicative of its chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete molecular structure. COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule and confirming the position of substituents.
Illustrative ¹H and ¹³C NMR Data for Isoquinolin-6-ol
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-1 | 8.95 (s) | 152.5 (C-1) |
| H-3 | 7.85 (d, J = 5.8 Hz) | 143.2 (C-3) |
| H-4 | 8.50 (d, J = 5.8 Hz) | 120.8 (C-4) |
| H-5 | 7.60 (d, J = 8.9 Hz) | 128.9 (C-5) |
| H-7 | 7.20 (dd, J = 8.9, 2.5 Hz) | 115.4 (C-7) |
| H-8 | 7.10 (d, J = 2.5 Hz) | 109.8 (C-8) |
| 6-OH | 10.50 (br s) | 157.3 (C-6) |
| 136.7 (C-4a) | ||
| 129.5 (C-8a) |
Note: This data is hypothetical and for illustrative purposes.
Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to calculated masses of possible elemental compositions. For this compound, ESI in positive ion mode would be expected to show a prominent peak corresponding to the protonated isoquinolin-6-ol cation, [M+H]⁺.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecular ion. In these experiments, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to confirm its identity and elucidate its structure. The fragmentation of isoquinoline alkaloids often involves characteristic cleavages of the ring system and loss of substituents. For instance, the fragmentation of the isoquinolin-6-ol cation might involve the loss of small neutral molecules such as CO or HCN. A detailed analysis of these fragmentation pathways can provide valuable structural information. nih.govresearchgate.net
Expected Fragmentation Pattern in ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| [M+H]⁺ | [M+H - CO]⁺ | Carbon monoxide |
| [M+H]⁺ | [M+H - HCN]⁺ | Hydrogen cyanide |
Note: This data is hypothetical and for illustrative purposes.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. nih.gov For chiral derivatives of isoquinolin-6-ol, this technique is particularly crucial.
The process involves growing a single, high-quality crystal of this compound. This crystal is then irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted X-rays are used to calculate the electron density map of the molecule, from which the positions of all atoms in the crystal lattice can be determined with high precision.
This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the precise conformation of the molecule in the solid state. For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of stereocenters, which is essential for understanding their biological activity. The data obtained from X-ray crystallography serves as the ultimate proof of structure and is often required for regulatory submissions.
Illustrative Crystallographic Data
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| α, β, γ (°) | 90, 90, 90 |
| Z | 4 |
Note: This data is hypothetical and for illustrative purposes.
Chromatographic and Hyphenated Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are fundamental for assessing the purity of this compound and for the separation and quantification of enantiomers in chiral derivatives.
High-performance liquid chromatography (HPLC) is the most widely used technique for purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water, acetonitrile, and an acid modifier (e.g., formic acid or trifluoroacetic acid), is typically employed. The purity of the sample is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. A diode array detector (DAD) or a UV detector is commonly used for detection, and the wavelength is chosen based on the UV absorbance maximum of isoquinolin-6-ol.
For chiral isoquinolin-6-ol derivatives, specialized chiral HPLC columns are used to separate the enantiomers. These columns contain a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. The enantiomeric excess (e.e.) can be accurately determined by comparing the peak areas of the two enantiomers.
Hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), combine the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. LC-MS is particularly useful for identifying and quantifying impurities, even at very low levels. The mass spectrometer can provide molecular weight and structural information about any detected impurities, aiding in their identification.
An exploration into the computational and mechanistic aspects of this compound reveals a landscape rich with advanced modeling techniques. While specific published research focusing exclusively on this compound is limited, a wealth of studies on the broader isoquinoline scaffold provides a robust framework for understanding its behavior. Computational chemistry offers powerful tools to predict electronic structures, reaction pathways, and biological interactions, thereby guiding and accelerating drug discovery and synthetic chemistry efforts. This article delves into the key computational methodologies as they apply to isoquinoline systems, offering insights into how the specific properties of this compound can be elucidated.
Future Perspectives and Emerging Research Directions for Isoquinolin 6 Ol Hydrobromide
Sustainable and Green Chemistry Approaches in its Synthesis
The synthesis of isoquinoline (B145761) derivatives has traditionally relied on methods like the Bischler–Napieralski and Pomeranz–Fritsch reactions. nih.govnih.gov However, these classic routes often involve harsh conditions, toxic reagents, and poor atom economy, posing environmental concerns. nih.govrsc.org The future of synthesizing Isoquinolin-6-ol (B1493623) hydrobromide is geared towards the adoption of green chemistry principles, minimizing waste and energy consumption.
Modern sustainable methods are set to revolutionize the production of isoquinoline scaffolds. These include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often improves product yields. acs.orgnih.govresearchgate.net Microwave-assisted protocols have been successfully used for synthesizing various isoquinolines, including methods using recyclable ruthenium catalysts in benign solvents like PEG-400. nih.govrsc.org
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction, enabling efficient one-pot syntheses under mild conditions. For instance, ultrasound has been used for the copper-catalyzed one-pot synthesis of isoquinolin-1(2H)-one derivatives. nih.govrsc.org
Photocatalysis: Utilizing visible light, photocatalytic methods allow for radical-based reactions under gentle conditions, avoiding the need for harsh oxidants. This has been applied to the synthesis of isoquinoline-1,3-diones through a proton-coupled electron transfer (PCET) process. acs.orgnih.gov
Recyclable and Earth-Abundant Metal Catalysts: There is a shift from using costly and rare precious metal catalysts (e.g., palladium, rhodium) to more abundant and less toxic metals like copper, iron, and manganese. bohrium.comresearchgate.net Furthermore, developing recyclable catalytic systems enhances the sustainability of the process. rsc.orgrsc.org
Metal-Free and Solvent-Free Reactions: The development of catalyst-free reactions, often performed in water or under solvent-free conditions, represents a significant advancement in green synthesis. bohrium.comresearchgate.net Iodine-catalyzed cyclizations and reactions using reusable Lewis acidic ionic liquids are examples of this trend. rsc.orgbohrium.com
These green methodologies offer environmentally responsible pathways to Isoquinolin-6-ol hydrobromide and its derivatives, aligning with the growing demand for sustainable practices in the chemical and pharmaceutical industries.
| Synthesis Method | Key Advantages | Energy Source | Catalyst Examples |
| Microwave-Assisted | Rapid reaction times, higher yields, improved purity. acs.orgrsc.org | Microwaves | Ruthenium, Palladium, Copper. nih.govacs.org |
| Ultrasound-Assisted | Mild conditions, one-pot capability, enhanced reaction rates. nih.govrsc.org | Sound Waves | Copper. nih.gov |
| Photocatalysis | Metal-free options, mild conditions, high functional group tolerance. acs.org | Visible Light | Organic Dyes (Naphthalimide-based). acs.org |
| Recyclable Catalysis | Reduced waste, lower cost, process sustainability. rsc.org | Conventional Heat / Microwaves | Ruthenium in PEG-400, Fe3O4 NPs. nih.govnih.gov |
| Catalyst-Free | Avoids metal contamination, simpler purification, lower cost. bohrium.com | Conventional Heat | None (often in water or solvent-free). bohrium.com |
Exploration of Novel Bioisosteric Replacements and Molecular Hybridization Strategies
The isoquinoline framework is considered a "privileged scaffold" in drug discovery due to its ability to bind to a wide range of biological targets. nih.govresearchgate.netnih.gov For this compound, the hydroxyl group at the 6-position is a key pharmacophoric feature and a prime site for modification. Future research will heavily focus on bioisosteric replacement and molecular hybridization to fine-tune its pharmacological profile.
Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, metabolic stability, or reducing its toxicity. stereoelectronics.org The phenolic hydroxyl group of Isoquinolin-6-ol is susceptible to rapid metabolism (e.g., glucuronidation), which can limit its oral bioavailability. researchgate.netnih.gov Replacing this group with appropriate bioisosteres can mitigate these issues.
| Original Group | Potential Bioisostere | Rationale for Replacement |
| Phenolic Hydroxyl (-OH) | Fluorine (-F) | Blocks metabolic oxidation, increases lipophilicity, can alter binding interactions. chemrxiv.org |
| Hydroxymethyl (-CH2OH) | Mimics the hydrogen bonding capability of the hydroxyl group but with different steric and electronic properties. u-tokyo.ac.jp | |
| Methanesulfonamide (-NHSO2Me) | Acts as a hydrogen bond donor and acceptor, mimicking the phenol's acidic proton and improving pharmacokinetic properties. u-tokyo.ac.jp | |
| Benzimidazolone / Benzoxazolone | Can serve as non-classical bioisosteres, offering improved metabolic stability and receptor selectivity. researchgate.netnih.gov |
Molecular hybridization involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with the potential for dual or synergistic activity. researchgate.netnih.gov This approach can lead to compounds with novel mechanisms of action, improved efficacy, and the ability to overcome drug resistance. nih.gov The Isoquinolin-6-ol scaffold can be hybridized with other bioactive moieties, such as those found in anticancer or antimicrobial agents. For example, linking the isoquinoline core to a 1,2,3-triazole ring, a common strategy in "click chemistry," has been used to enhance the biological activity of other alkaloids like berberine. nih.gov
Applications in Material Science, Sensing, and Catalysis
Beyond its pharmaceutical potential, the unique electronic and structural properties of the isoquinoline ring system make it an attractive candidate for advanced materials. amerigoscientific.com Future research is poised to expand the applications of this compound in material science, chemical sensing, and catalysis.
Materials Science: Isoquinoline derivatives are being explored for the creation of novel polymers with specific optical, electrical, and mechanical properties. amerigoscientific.com Their conjugated π-system is beneficial for developing conductive materials and components for organic electronics. amerigoscientific.com A significant area of interest is in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs), where isoquinoline cations can function as electron acceptors. rsc.orgresearchgate.net Furthermore, isoquinoline-based complexes, such as those with Europium(III), are being used to create luminescent down-shifting layers that can improve the efficiency of silicon solar cells by converting harmful UV radiation into visible light. rsc.org
Sensing: The inherent fluorescence of some isoquinoline derivatives makes them ideal for developing chemical sensors and biological probes. nih.gov The Isoquinolin-6-ol structure, with its hydroxyl group, can be functionalized to tune its fluorescent properties or to introduce specific binding sites for detecting ions, molecules, or changes in the cellular environment. This opens up possibilities for its use in real-time biological imaging and diagnostics.
Catalysis: The nitrogen atom in the isoquinoline ring can coordinate with metal ions, allowing its derivatives to be used as ligands in the synthesis of catalysts, such as metal-organic frameworks (MOFs). amerigoscientific.com MOFs are porous materials with vast potential in gas storage, separation, and catalysis. amerigoscientific.com Additionally, isoquinoline itself can act as a catalyst in certain organic reactions, such as benzoylation and olefin polymerization. chemicalbook.com
Interdisciplinary Collaborations in Chemical Biology and Pharmaceutical Sciences
The multifaceted nature of this compound necessitates a highly collaborative research approach, bridging the gap between chemistry, biology, and medicine. The journey from a simple chemical compound to a therapeutic agent or a functional material is complex and requires a convergence of expertise.
Future progress will be driven by collaborations between:
Synthetic and Medicinal Chemists: Synthetic chemists will focus on developing efficient and sustainable routes to Isoquinolin-6-ol and its novel derivatives, while medicinal chemists will design molecules with optimized biological activity and drug-like properties using strategies like bioisosterism and molecular hybridization. nih.govresearchoutreach.org
Pharmacologists and Biologists: These researchers will evaluate the biological effects of new isoquinoline derivatives in cellular and animal models to determine their efficacy, mechanism of action, and safety profiles for various diseases, including cancer, inflammatory disorders, and infectious diseases. wisdomlib.orgnih.gov
Chemical Biologists: This field will utilize functionalized Isoquinolin-6-ol derivatives, such as fluorescent probes, as tools to study complex biological processes. By visualizing molecular interactions within living cells, chemical biologists can provide crucial insights into disease pathways and drug mechanisms.
Materials Scientists and Physicists: Collaboration with these experts is essential for developing and characterizing new materials based on the isoquinoline scaffold for applications in electronics, photovoltaics, and sensing. amerigoscientific.comrsc.org
Computational Chemists: In silico modeling and computational studies play a vital role in modern drug design, helping to predict how derivatives will interact with biological targets and guiding the synthesis of the most promising candidates, thereby saving time and resources.
Through these synergistic efforts, the full potential of this compound as a versatile chemical entity can be unlocked, leading to significant advancements in both medicine and technology.
Q & A
Q. What are the established synthesis protocols for Isoquinolin-6-ol hydrobromide, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves halogenation and salt formation steps. For example, refluxing isoquinolin-6-ol with hydrobromic acid (HBr) under controlled temperature (80–100°C) facilitates hydrobromide salt formation . Key parameters include reaction time (6–12 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of isoquinolin-6-ol to HBr). Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity (>95%) . Monitoring via HPLC or NMR ensures minimal side products like unreacted starting material or dihalogenated byproducts .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR to confirm aromatic proton environments and bromide counterion presence .
- FT-IR for detecting O–H (3200–3600 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches .
- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 224.05 for the free base) .
Purity is quantified via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?
- Methodological Answer : The compound is moderately soluble in polar solvents like DMSO (25 mM) and methanol (10 mM) but poorly soluble in non-polar solvents (e.g., hexane) . For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (final DMSO <1% to avoid cytotoxicity). Note that hydrobromide salts may precipitate in high-ionic-strength solutions; adjust pH to 6–7 for stability .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing dihalogenation byproducts?
- Methodological Answer :
- Temperature control : Lower reaction temperatures (e.g., 60°C) reduce dihalogenation but prolong reaction time. Use a gradient heating protocol (60°C for 4 hours, then 80°C for 2 hours) .
- Catalysts : Add catalytic iodine (0.5 mol%) to enhance regioselectivity during bromination .
- In situ monitoring : Employ UV-Vis spectroscopy (λ = 280 nm) to track reaction progress and terminate before byproduct formation .
Q. What strategies resolve contradictions in reported biological activities of Isoquinolin-6-ol derivatives (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare substitution patterns; e.g., 6-bromo derivatives show higher antimicrobial activity, while 6-amino variants exhibit anticancer potential .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and MIC protocols (CLSI guidelines) to reduce variability .
- Meta-analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify trends obscured by isolated reports .
Q. How to design in vivo studies to evaluate the neuroprotective potential of this compound?
- Methodological Answer :
- Animal models : Use scopolamine-induced cognitive impairment in mice (e.g., Swiss albino, 20–25 g) with daily oral dosing (10–50 mg/kg) for 27 days .
- Behavioral assays : Morris water maze for spatial memory and passive avoidance tests .
- Biomarker analysis : Measure acetylcholinesterase (AChE) inhibition in brain homogenates and oxidative stress markers (MDA, SOD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
